molecular formula C14H18BNO6 B1426021 Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 1402238-34-9

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No. B1426021
M. Wt: 307.11 g/mol
InChI Key: YXJOPYXGQATVOC-UHFFFAOYSA-N
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Description

“Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It’s a derivative of boronic acid, which is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions . For instance, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” was used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” was used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has a molecular weight of 263.1 . Another similar compound, “4-甲氧甲酰苯硼酸频哪醇酯”, has a density of 1.08±0.1 g/cm3 (Predicted), melting point of 77-81°C (lit.), boiling point of 355.6±25.0 °C (Predicted), and refractive index of 1.507 .

Scientific Research Applications

Synthesis and Crystal Structure

  • Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been studied for its synthesis and crystal structure. This compound and related boric acid ester intermediates with benzene rings have been synthesized through a three-step substitution reaction. Their structures have been confirmed using various spectroscopic methods and X-ray diffraction. Additionally, Density Functional Theory (DFT) calculations have been utilized to understand their molecular structures and physicochemical properties (Huang et al., 2021).

Vibrational Properties Studies

  • The vibrational properties of compounds similar to methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been researched. These studies involve the use of spectroscopy and DFT calculations to analyze vibrational absorption bands and molecular structure consistency (Wu et al., 2021).

Application in Explosive Detection

  • A specific derivative of this compound, 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde, has been developed for the detection of hydrogen peroxide vapor, a significant component in peroxide-based explosives. This application highlights its potential in security and surveillance fields (Fu et al., 2016).

Mesomorphic Properties Analysis

  • The mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, similar in structure to methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been analyzed. This study is particularly relevant in the field of liquid crystal technology (Dabrowski et al., 1995).

Research in Boronate Ester Synthesis

  • The compound has been investigated in the context of synthesizing boronate esters, which are vital in various chemical reactions and material science applications (Takagi & Yamakawa, 2013).

Safety And Hazards

Safety information for similar compounds suggests that they may be irritating to the skin, eyes, and respiratory tract. It’s recommended to avoid contact and inhalation, and to use appropriate personal protective equipment such as gloves and goggles .

properties

IUPAC Name

methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)9-6-7-10(12(17)20-5)11(8-9)16(18)19/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJOPYXGQATVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129349
Record name Benzoic acid, 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

CAS RN

1402238-34-9
Record name Benzoic acid, 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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